6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromo and difluoromethoxyphenyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It serves as a tool compound in studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and receptors. For example, it may inhibit cyclin-dependent kinases (CDKs) or other protein kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of cyclooxygenase (COX) enzymes and the reduction of prostaglandin E2 (PGE2) production .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological and molecular modeling investigations.
6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties .
Properties
IUPAC Name |
6-bromo-N-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N4O2/c15-8-6-18-12-5-11(20-21(12)7-8)13(22)19-9-1-3-10(4-2-9)23-14(16)17/h1-7,14H,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSTDACKLVCCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C=C(C=NC3=C2)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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